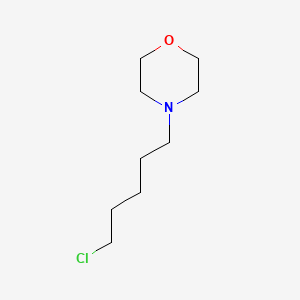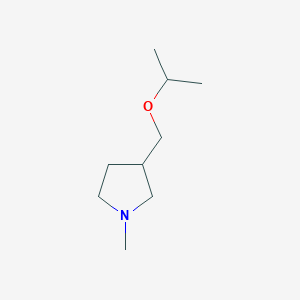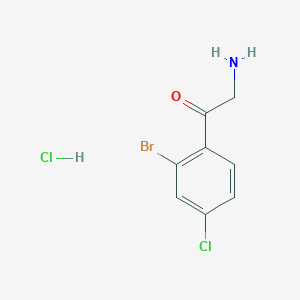
2-Amino-1-(2-bromo-4-chlorophenyl)ethanone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2-bromo-4-chlorophenyl)ethanone Hydrochloride is a chemical compound with the molecular formula C8H8BrClNO·HCl It is a derivative of ethanone, featuring both amino and halogen substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-bromo-4-chlorophenyl)ethanone Hydrochloride typically involves the bromination and chlorination of phenyl ethanone derivatives followed by amination. One common method includes:
Bromination: The starting material, 2-chloroacetophenone, is brominated using bromine in the presence of a solvent like carbon tetrachloride (CCl4) or tetrahydrofuran (THF).
Amination: The brominated product is then reacted with ammonia or an amine in a solvent such as ether to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-bromo-4-chlorophenyl)ethanone Hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Products with different nucleophiles replacing the halogen atoms.
Oxidation: Products with higher oxidation states, such as ketones or carboxylic acids.
Reduction: Products with lower oxidation states, such as alcohols or amines.
Scientific Research Applications
2-Amino-1-(2-bromo-4-chlorophenyl)ethanone Hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-bromo-4-chlorophenyl)ethanone Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2-bromo-4-hydroxyphenyl)ethanone Hydrochloride
- 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride
- 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone Hydrochloride
Uniqueness
2-Amino-1-(2-bromo-4-chlorophenyl)ethanone Hydrochloride is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its biological activity.
Properties
Molecular Formula |
C8H8BrCl2NO |
|---|---|
Molecular Weight |
284.96 g/mol |
IUPAC Name |
2-amino-1-(2-bromo-4-chlorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H7BrClNO.ClH/c9-7-3-5(10)1-2-6(7)8(12)4-11;/h1-3H,4,11H2;1H |
InChI Key |
WFDDUHXOPFCEBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



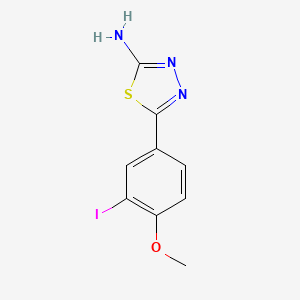
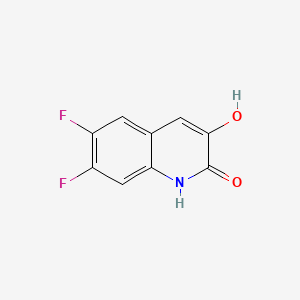
![1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane](/img/structure/B13685826.png)


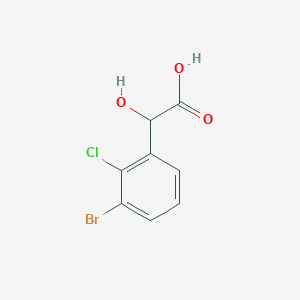
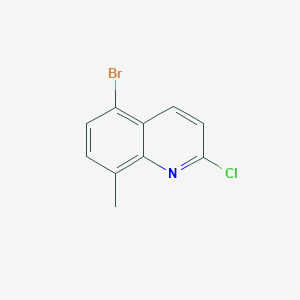

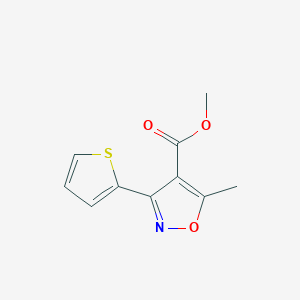
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate](/img/structure/B13685857.png)
